(S)-Benzyl (1-(((6-chloropyridin-3-yl)methyl)(methyl)amino)-1-oxopropan-2-yl)carbamate

Description

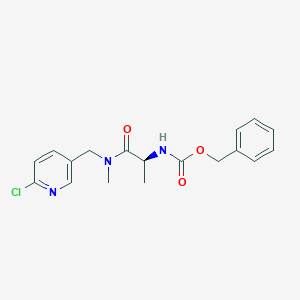

(S)-Benzyl (1-(((6-chloropyridin-3-yl)methyl)(methyl)amino)-1-oxopropan-2-yl)carbamate (CAS: 214487-30-6) is a chiral carbamate derivative with the molecular formula C₁₈H₂₀ClN₃O₃ . Its structure features an (S)-configured propan-2-yl backbone, a 6-chloropyridin-3-ylmethyl group, and a methylamino substituent (Figure 1). The compound is synthesized via multi-step reactions involving carbamate-forming reagents like benzyl chloroformate, as observed in analogous syntheses .

The 6-chloropyridinyl moiety likely enhances electronic interactions in biological systems, while the benzyl carbamate group contributes to lipophilicity.

Properties

IUPAC Name |

benzyl N-[(2S)-1-[(6-chloropyridin-3-yl)methyl-methylamino]-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O3/c1-13(21-18(24)25-12-14-6-4-3-5-7-14)17(23)22(2)11-15-8-9-16(19)20-10-15/h3-10,13H,11-12H2,1-2H3,(H,21,24)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULAKTMBTMESTD-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)CC1=CN=C(C=C1)Cl)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(C)CC1=CN=C(C=C1)Cl)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-Benzyl (1-(((6-chloropyridin-3-yl)methyl)(methyl)amino)-1-oxopropan-2-yl)carbamate is a compound of interest due to its potential therapeutic applications, particularly in the context of neurodegenerative diseases and other biological systems. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

This structure includes a benzyl group, a chloropyridine moiety, and a carbamate functional group, contributing to its biological activity.

The primary mechanism of action for this compound involves inhibition of enzymes associated with cholinergic signaling. Specifically, it has been shown to inhibit butyrylcholinesterase (BChE), an enzyme that breaks down acetylcholine. The inhibition of BChE can lead to increased levels of acetylcholine in synaptic clefts, which is beneficial in conditions such as Alzheimer’s disease.

Inhibition of Butyrylcholinesterase

Recent studies have demonstrated that various carbamate derivatives exhibit significant inhibitory activity against BChE. For example, compounds structurally similar to this compound showed IC values ranging from 4.33 µM to 8.52 µM, indicating strong inhibition compared to standard drugs like rivastigmine .

| Compound | IC (µM) | Comparison to Rivastigmine |

|---|---|---|

| 5c | 8.52 | ~5-fold higher |

| 5j | 6.57 | ~5-fold higher |

| 5k | 4.33 | ~9-fold higher |

Cytotoxicity Studies

In cytotoxicity assays using human cancer cell lines such as A549 and T47D, the compound exhibited varying degrees of cytotoxicity. Notably, some derivatives had IC values below 30 µM, indicating potential as anti-cancer agents .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound 6 | A549 | 1.9 |

| Compound 6 | T47D | 460 |

| Compound 10 | A549 | >30 |

Neuroprotective Effects

A study investigated the neuroprotective effects of similar carbamate derivatives in models of neurodegeneration. Results indicated that these compounds could reduce neuronal cell death induced by oxidative stress, suggesting a protective role against neurodegenerative diseases .

Antimicrobial Activity

Another area of exploration has been the antimicrobial properties of related carbamates. In vitro assays demonstrated that some derivatives possess significant antibacterial activity against various strains, highlighting their potential as therapeutic agents against infections .

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of (S)-Benzyl carbamate derivatives is their function as selective inhibitors of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play crucial roles in the hydrolysis of the neurotransmitter acetylcholine, which is essential for proper nervous system function.

Cholinesterase Inhibition

Recent studies have demonstrated that various carbamate derivatives exhibit potent inhibitory effects on BChE. For instance, a study highlighted that several benzyl carbamate derivatives showed higher inhibitory activity against BChE compared to rivastigmine, a clinically used drug for Alzheimer's disease. The most active derivatives were found to have IC50 values significantly lower than that of rivastigmine, indicating their potential as therapeutic agents for neurodegenerative diseases .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| 5c | 8.52 | 10 |

| 5j | 6.57 | 10 |

| 5k | 4.33 | 34 |

This table summarizes the inhibitory potency and selectivity index of selected benzyl carbamate derivatives against BChE .

Synthetic Methodologies

(S)-Benzyl carbamate also plays a vital role in synthetic organic chemistry, particularly in transcarbamation and amidation processes.

Transcarbamation and Amidation

A novel method for transcarbamation using benzyl carbamate has been developed, allowing for the efficient conversion of these compounds into amides under mild conditions. This method utilizes potassium carbonate in alcohols at elevated temperatures, yielding high conversion rates with moderate to good yields .

| Substrate | Reaction Condition | Yield (%) |

|---|---|---|

| Benzyl Carbamate | K2CO3/EtOH/Reflux | 78 |

| Benzyl Carbamate | K2CO3/MeOH/Reflux | 81 |

This table provides an overview of the yields obtained from transcarbamation reactions involving benzyl carbamate .

Alzheimer’s Disease Research

In a relevant case study, researchers synthesized various benzyl carbamates to evaluate their effectiveness as BChE inhibitors. The findings suggested that modifications to the benzyl group could enhance inhibitory activity, making these compounds promising candidates for further development in Alzheimer's therapy .

Green Chemistry Approaches

Another study focused on the acid-catalyzed condensation of benzyl carbamate with glyoxal, revealing new pathways for synthesizing oxaazaisowurtzitane derivatives. This reaction demonstrates the versatility of benzyl carbamate in generating complex molecular structures while adhering to green chemistry principles .

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound’s structure features three reactive sites:

-

Benzyl carbamate group : Prone to hydrolysis or hydrogenolysis.

-

Chloropyridinyl moiety : Susceptible to nucleophilic substitution.

-

Methylamino carbonyl group : Participates in acyl transfer or alkylation.

Hydrolysis of Benzyl Carbamate

The benzyl carbamate group cleaves under acidic or basic conditions:

-

Acidic hydrolysis : HCl/EtOAc yields the free amine and benzyl alcohol.

-

Basic hydrolysis : NaOH/MeOH produces sodium carbamate and benzyl oxide .

Nucleophilic Substitution at Chloropyridine

The chlorine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides):

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Piperidine | DMF, 80°C, 12 h | Pyridinyl-piperidine derivative | Bioactive analogs |

| Sodium methoxide | MeOH, reflux, 6 h | Methoxy-pyridine analog | Solubility tuning |

Hydrogenolysis of Benzyl Group

Catalytic hydrogenation removes the benzyl group:

Acyl Transfer Reactions

The methylamino carbonyl group reacts with electrophiles:

-

Alkylation : Methyl iodide/K₂CO₃ in DMF yields N-methylated derivatives .

-

Acylation : Acetyl chloride/pyridine forms acetylated products .

Stability and Degradation Pathways

Comparison with Similar Compounds

Structural Analogs from Valine-Derived Carbamates

Two closely related compounds, Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate (22a) and its (S)-enantiomer (22b), were synthesized from dl-valine and Z-Val-OH, respectively . Key differences from the target compound include:

- Substituents : 22a/b lack the 6-chloropyridinylmethyl group, instead featuring a methyl branch derived from valine.

- Synthesis : Both 22a/b use benzyl chloroformate, but 22b employs DCC/HOSu coupling for amide bond formation, whereas 22a uses direct NH₃ treatment.

Enzyme-Inhibitory Carbamates

Key comparisons:

- Substituents : Compound 28 has a 3-chlorophenyl group, while the target compound features a 6-chloropyridinylmethyl group.

- Activity : The 3-chlorophenyl group in 28 confers high selectivity (SI > 200 for BChE), whereas the pyridine ring in the target compound may alter binding through hydrogen bonding or dipole interactions.

Table 2: Enzymatic Activity Comparison

| Compound | Substituent | IC₅₀ (AChE) | Selectivity Index (BChE) | Reference |

|---|---|---|---|---|

| Compound 28 | 3-Chlorophenyl | ~3 µM | >200 | |

| Target Compound | 6-Chloropyridinyl | N/A | N/A | — |

The absence of activity data for the target compound limits direct comparisons, but structural parallels suggest its pyridine ring could modulate enzyme affinity differently than aromatic chlorophenyl groups .

Permeability and Physicochemical Properties

A structurally complex carbamate (Compound 11 ) with pyridinyl and benzyl groups was evaluated for intestinal epithelial permeability . While the target compound has a simpler structure (MW: 361.8 g/mol vs. ~700 g/mol for Compound 11), its logP (estimated ~2.5) may favor moderate absorption. In contrast, 22a/b (MW ~250 g/mol) likely exhibit higher solubility due to their smaller size and polar amide groups .

Table 3: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP (Estimated) | Key Functional Groups |

|---|---|---|---|

| Target Compound | 361.8 | ~2.5 | Chloropyridine, Carbamate |

| 22a/22b | ~250 | ~1.8 | Methyl, Carbamate |

| Compound 28 | ~320 | ~3.0 | Chlorophenyl, Carbamate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.